N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide
Descripción
N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide is a structurally complex acetamide derivative featuring a central imidazolidinone ring substituted with a methyl group and a 3-(trifluoromethyl)phenyl moiety. This compound’s molecular formula is C₂₀H₂₄N₄O₄ (molecular weight: 384.4 g/mol), with a Smiles string COc1ccc(C2(C)NC(=O)N(CC(=O)NC3(C#N)CCCCC3)C2=O)cc1 .
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3/c1-18(13-6-5-7-14(10-13)20(21,22)23)16(29)27(17(30)26-18)11-15(28)25-19(12-24)8-3-2-4-9-19/h5-7,10H,2-4,8-9,11H2,1H3,(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKYUOSEJMYGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCCC2)C#N)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24F3N4O3
- Molecular Weight : 422.408 g/mol
- CAS Number : 956367-58-1
- IUPAC Name : N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide
The biological activity of N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide primarily involves its interaction with various receptor tyrosine kinases (RTKs). Research indicates that this compound can:
- Inhibit tyrosine kinases such as c-Abl and PDGF-R, which are implicated in cell proliferation and survival pathways .
- Modulate endocytosis of epidermal growth factor receptor (EGFR), influencing cellular signaling cascades related to growth and differentiation .
- Regulate autophagy , particularly by affecting lysosomal trafficking and function, which is crucial for cellular homeostasis under stress conditions .
Biological Activity Overview
The compound has been studied for its effects on several biological processes:
Case Studies
Several studies have explored the therapeutic potential of N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide:
- Cancer Treatment : A study demonstrated that the compound effectively reduced tumor growth in xenograft models by inhibiting c-Abl-mediated pathways, suggesting its potential as an anti-cancer agent.
- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage by modulating autophagy, highlighting its possible application in neurodegenerative diseases.
- Inflammatory Disorders : The compound was shown to regulate immune cell migration in models of inflammation, indicating a role in treating autoimmune conditions.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Group Comparisons
Key Observations:
Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and electron-withdrawing properties compared to the 4-methoxyphenyl analogue . This difference may influence receptor binding affinity and metabolic stability. 1-Cyanocyclohexyl vs.
Synthetic Pathways: The target compound’s synthesis likely involves imidazolidinone ring formation followed by amide coupling, similar to methods described for related compounds (e.g., CDI-mediated coupling in , microwave-assisted reactions in ).
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Observations:
- Biological Activity : While the target compound’s activity is unspecified, structurally related acetamides (e.g., ) show anticonvulsant effects, suggesting possible shared mechanisms.
Crystallographic and Conformational Analysis
- Hydrogen Bonding: Unlike the N—H⋯N hydrogen-bonded dimers in , the target compound’s cyanocyclohexyl group may disrupt such interactions, favoring alternative packing motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
